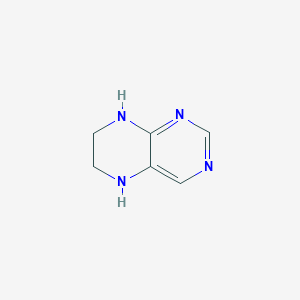

5,6,7,8-Tetrahydropteridine

描述

5,6,7,8-Tetrahydropteridine: is a heterocyclic organic compound belonging to the class of pteridines. It is a reduced form of pteridine and plays a significant role as a cofactor in various enzymatic reactions. This compound is found in various organisms, including bacteria and humans, where it participates in essential metabolic processes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydropteridine typically involves the reduction of pteridine derivatives. One common method is the catalytic hydrogenation of pteridine in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques .

化学反应分析

Oxidation Reactions

THP undergoes oxidation through both enzymatic and non-enzymatic pathways, yielding dihydropteridine derivatives critical in biological redox cycles.

Anaerobic Oxidation

Under anaerobic conditions, THP oxidizes via a stepwise one-electron transfer mechanism:

This rearrangement is base-catalyzed, with reaction reversibility influenced by solvent polarity and temperature .

| Reaction Conditions | Products | Rate Constants | References |

|---|---|---|---|

| Anaerobic, pH 7.4, 25°C | qPH₂, 7,8-PH₂ | - |

Oxygen-Dependent Autoxidation

In oxygenated solutions, THP reacts with O₂ to generate reactive oxygen species (ROS) and dihydropterins:

Subsequent rearrangement produces 7,8-PH₂ and lactoyl aldehyde .

| Substrate | Rate Constant (M⁻¹s⁻¹) | Major Products |

|---|---|---|

| THP (BH₄ analog) | 0.60 ± 0.03 | qPH₂, H₂O₂ |

| 6,6,7,7-Me-THP | 0.005 | 7,8-PH₂ |

Enzymatic Interactions

THP serves as a cofactor in hydroxylation and neurotransmitter synthesis, with distinct reaction dynamics:

Phenylalanine Hydroxylase (PAH)

-

Mechanism : THP facilitates the hydroxylation of phenylalanine to tyrosine, requiring Fe²⁺ and reducing agents (e.g., DTT) :

Lipoxygenase (LOX) Inhibition

Reduced THP derivatives (e.g., 5,6,7,8-tetrahydropteridines) inhibit LOX-mediated lipid peroxidation:

| Compound | IC₅₀ (LOX Inhibition) |

|---|---|

| THP (9) | 5 μM |

| 5,8-diethyl-THP (10b) | >10 μM |

Structural modifications at positions 5 and 8 significantly alter inhibitory potency .

Redox Cycling and Radical Scavenging

THP exhibits dual roles in redox biology:

-

Pro-Oxidant : Generates superoxide () and hydrogen peroxide () during autoxidation .

-

Antioxidant : Scavenges peroxynitrite () and stabilizes nitric oxide synthase (NOS) .

Cofactor Regeneration

THP regenerates reduced pterins in enzymatic cascades (e.g., 5-hydroxy-L-tryptophan synthesis) :

Structural and Kinetic Insights

科学研究应用

Pharmacological Applications

5,6,7,8-Tetrahydropteridine derivatives have been investigated for their pharmacological properties, particularly as diuretic and antihypertensive agents . Research has shown that these compounds exhibit enhanced activity compared to traditional pteridines.

- Diuretic Activity : Compounds derived from this compound have been found to possess potent diuretic effects when administered to animal models. These compounds can form soluble acid addition salts that enhance their bioavailability for parenteral administration .

- Antihypertensive Effects : The pharmacodynamic profile of these compounds indicates their potential utility in managing hypertension. Their ability to modulate vascular resistance makes them candidates for further clinical development .

Antioxidant Properties

This compound and its derivatives have demonstrated significant antioxidant capabilities. Studies indicate that these compounds can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Mechanisms of Action : In experiments with Dictyostelium discoideum, it was observed that tetrahydropteridines play a crucial role in detoxifying ROS generated during glucose metabolism. This function is vital for maintaining cellular health under oxidative conditions .

- Enhancement of Cell Growth : The synthesis of tetrahydropteridine has been linked to improved growth rates in certain cell types under oxidative stress conditions. The compound's antioxidant activity helps balance ROS levels, promoting cell viability and function .

Biochemical Research Applications

In biochemical research, this compound serves as a valuable tool for studying various enzymatic processes.

- Nitric Oxide Synthase Studies : The compound is utilized in research to understand the mechanisms of nitric oxide synthase. Its derivatives can modulate enzyme activity and help elucidate the pathways involved in nitric oxide production .

- Tyrosine Hydroxylase Activity : Tetrahydropteridines are also studied for their effects on tyrosine hydroxylase activity. They have been shown to stimulate L-DOPA release from striatal tissue in a concentration-dependent manner, highlighting their role as biochemical mediators in neurotransmitter synthesis .

Table 1: Summary of Research Findings on this compound Derivatives

作用机制

5,6,7,8-Tetrahydropteridine exerts its effects by acting as a cofactor for several enzymes. It binds to the active site of these enzymes and facilitates the catalytic conversion of substrates to products. For example, in nitric oxide synthase, it helps in the production of nitric oxide, a signaling molecule involved in various physiological processes .

Molecular Targets and Pathways:

Nitric oxide synthase: Produces nitric oxide.

Phenylalanine hydroxylase: Converts phenylalanine to tyrosine.

Tyrosine hydroxylase: Converts tyrosine to L-DOPA.

Tryptophan hydroxylase: Converts tryptophan to serotonin.

相似化合物的比较

Biopterin: Another pteridine derivative that acts as a cofactor for similar enzymes.

Dihydropteridine: An oxidized form of tetrahydropteridine.

Methyltetrahydropteridine: A methylated derivative with similar cofactor activity.

Uniqueness: 5,6,7,8-Tetrahydropteridine is unique due to its specific role as a cofactor in multiple enzymatic reactions, particularly in the biosynthesis of neurotransmitters. Its ability to undergo reversible oxidation and reduction makes it a versatile compound in biochemical processes .

生物活性

5,6,7,8-Tetrahydropteridine, commonly referred to as tetrahydrobiopterin (BH4), is a pivotal compound in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a naturally occurring pteridine derivative that acts as a cofactor for several enzymes involved in the synthesis of neurotransmitters and nitric oxide (NO). Its chemical structure allows it to participate in redox reactions, making it essential for various metabolic pathways.

1. Cofactor Role

Tetrahydrobiopterin functions primarily as a cofactor for:

- Nitric Oxide Synthase (NOS) : It aids in the conversion of L-arginine to nitric oxide, a critical signaling molecule involved in vascular regulation and neurotransmission.

- Aromatic Amino Acid Hydroxylases : These enzymes are responsible for the hydroxylation of phenylalanine to tyrosine and tryptophan to serotonin, influencing mood and cognitive functions.

2. Antioxidant Properties

Tetrahydrobiopterin exhibits antioxidant activity by scavenging reactive oxygen species (ROS) and preventing oxidative stress. This dual role can either promote or inhibit cellular damage depending on its concentration and the context of its action .

The mechanisms through which tetrahydrobiopterin exerts its effects include:

- Regulation of Nitric Oxide Production : By modulating NOS activity, tetrahydrobiopterin influences vascular tone and blood flow .

- Influence on Inflammatory Pathways : Recent studies have highlighted its role in regulating the NLRP3 inflammasome pathway, which is implicated in various inflammatory diseases. Inhibition of Bruton's tyrosine kinase (BTK) has shown promise in reducing NLRP3-dependent inflammatory responses when combined with tetrahydropteridine derivatives .

1. Neurological Disorders

Tetrahydrobiopterin has been investigated for its potential in treating conditions such as:

- Parkinson's Disease : Its role in dopamine synthesis makes it a candidate for alleviating symptoms associated with dopamine deficiency .

- Restless Legs Syndrome : Studies suggest that tetrahydrobiopterin may help manage symptoms due to its influence on dopaminergic pathways .

2. Cardiovascular Health

Given its function in NO production, tetrahydrobiopterin is being explored for cardiovascular applications. It may help improve endothelial function and reduce hypertension by enhancing NO bioavailability .

3. Antimicrobial Activity

Research into derivatives of tetrahydropteridine has revealed antibacterial properties against various strains of bacteria. These derivatives are being developed as potential therapeutic agents against infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of tetrahydropteridine:

属性

IUPAC Name |

5,6,7,8-tetrahydropteridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-2-9-6-5(8-1)3-7-4-10-6/h3-4,8H,1-2H2,(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAICLIJTRXNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC=NC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147429 | |

| Record name | 5,6,7,8-Tetrahydropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrahydropteridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10593-78-9 | |

| Record name | 5,6,7,8-Tetrahydropteridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10593-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydropteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8-Tetrahydropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydropteridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。